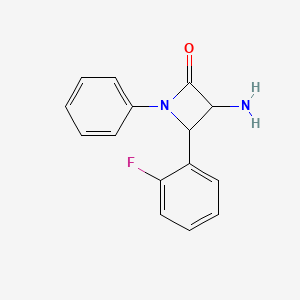
3-Amino-4-(2-fluorophenyl)-1-phenylazetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-4-(2-fluorophenyl)-1-phenylazetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(2-fluorophenyl)-1-phenylazetidin-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be formed through a , which involves the of an imine with a ketene. The reaction conditions often require a base such as triethylamine and a solvent like dichloromethane.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a reaction. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base such as potassium carbonate.
Amination: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl group in the azetidinone ring, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophilic reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
科学的研究の応用
3-Amino-4-(2-fluorophenyl)-1-phenylazetidin-2-one has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections or cancer.
Material Science: Its unique structural features make it a candidate for the development of novel polymers and materials with specific electronic or mechanical properties.
Biological Studies: The compound can be used to study enzyme interactions, particularly those involving azetidinone-based inhibitors.
作用機序
The mechanism of action of 3-Amino-4-(2-fluorophenyl)-1-phenylazetidin-2-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by mimicking the transition state of the enzyme’s natural substrate. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the azetidinone ring can form covalent bonds with the enzyme’s active site.
類似化合物との比較
Similar Compounds
4-Fluorobenzylamine: Shares the fluorophenyl group but lacks the azetidinone ring.
2-Amino-3-(4-fluorophenyl)propanoic acid: Contains a fluorophenyl group and an amino group but has a different core structure.
(S)-2-[®-3-amino-4-(2-fluorophenyl)butyryl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide: Similar in having a fluorophenyl group and an amino group but differs in the overall structure.
Uniqueness
3-Amino-4-(2-fluorophenyl)-1-phenylazetidin-2-one is unique due to its azetidinone ring, which imparts specific chemical reactivity and biological activity. The combination of the fluorophenyl group and the azetidinone ring makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C15H13FN2O |
|---|---|
分子量 |
256.27 g/mol |
IUPAC名 |
3-amino-4-(2-fluorophenyl)-1-phenylazetidin-2-one |
InChI |
InChI=1S/C15H13FN2O/c16-12-9-5-4-8-11(12)14-13(17)15(19)18(14)10-6-2-1-3-7-10/h1-9,13-14H,17H2 |
InChIキー |
MPFLSNBXZVSLMS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C(C(C2=O)N)C3=CC=CC=C3F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methoxy-2,3,9-trimethyl-2H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11858711.png)

![6-[Hydroxy(phenyl)methylidene]-2-methylpyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B11858720.png)
![5-Amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11858728.png)



![1-(3-Ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11858756.png)





![4-[(4-Chlorophenyl)methyl]isoquinoline](/img/structure/B11858781.png)
